![molecular formula C23H16ClFN4O4S B2475152 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251618-55-9](/img/no-structure.png)
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H16ClFN4O4S and its molecular weight is 498.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Antibacterial Activities
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in the synthesis of various substituted thieno[2,3-d]pyrimidines. These compounds have been evaluated for their antibacterial properties. For instance, the nucleophilic substitution of certain thieno[2,3-d]pyrimidines with aromatic amines and aminophenol results in substituted thienopyrimidines, which have been characterized for their potential antibacterial activities (More, Chandra, Nargund, & Nargund, 2013).
Role in Antimicrobial Activity
Another study focused on the synthesis and antimicrobial activity of derivatives of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. The study developed an effective approach for synthesizing these compounds and evaluated their antimicrobial potential. It was found that certain derivatives exhibit activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, highlighting their potential use in antimicrobial applications (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Synthesis for Biological Activities
The synthesis of polynuclear heterocycles involving thieno[2,3-d]pyrimidines is another significant area of research. These compounds are synthesized due to their high biological activities. For example, 4-oxo-thienopyrimidine derivatives have been synthesized and characterized as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This demonstrates the compound's diverse potential in medical research and drug development (El-Gazzar, Hussein, & Aly, 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative, which is synthesized via a multi-step reaction sequence. The second intermediate is the 1,2,4-oxadiazole derivative, which is synthesized separately. The two intermediates are then coupled using a suitable coupling agent to form the final product.", "Starting Materials": [ "4-chloro-3-fluorophenylamine", "ethyl 2-bromo-4-ethoxybenzoate", "thiophene-2,5-dicarboxylic acid", "thionyl chloride", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "1,2,4-triazole", "palladium on carbon", "copper(I) iodide", "potassium carbonate", "N,N-dimethylformamide", "acetonitrile", "dimethyl sulfoxide", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-ethoxy-4-bromobenzoate by reacting ethyl 2-bromo-4-ethoxybenzoate with sodium ethoxide in ethanol.", "Step 2: Synthesis of thiophene-2,5-dicarboxylic acid by reacting thionyl chloride with thiophene-2,5-diol in the presence of pyridine.", "Step 3: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting ethyl 2-ethoxy-4-bromobenzoate with thiophene-2,5-dicarboxylic acid in the presence of potassium carbonate and palladium on carbon catalyst.", "Step 4: Synthesis of 1,2,4-oxadiazole derivative by reacting 4-chloro-3-fluorophenylamine with hydrazine hydrate in the presence of acetic anhydride and triethylamine, followed by reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dimethyl sulfoxide.", "Step 5: Coupling of the two intermediates by reacting the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative with the 1,2,4-oxadiazole derivative in the presence of copper(I) iodide and 1,2,4-triazole in acetonitrile and tetrahydrofuran.", "Step 6: Purification of the final product by column chromatography using a mixture of diethyl ether and hexanes as the eluent." ] } | |
CAS-Nummer |
1251618-55-9 |
Molekularformel |
C23H16ClFN4O4S |
Molekulargewicht |
498.91 |
IUPAC-Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H16ClFN4O4S/c1-2-32-15-6-4-14(5-7-15)29-22(30)20-18(9-10-34-20)28(23(29)31)12-19-26-21(27-33-19)13-3-8-16(24)17(25)11-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
VOJDFMWWBWAUFQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Methoxyphenyl)methyl]-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2475069.png)
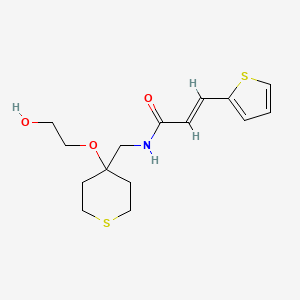
![Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2475071.png)
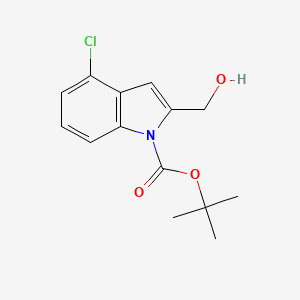
![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475074.png)
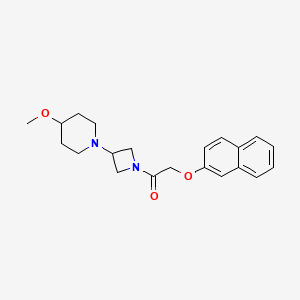

![[3-Methyl-4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B2475080.png)
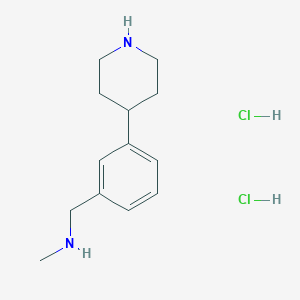

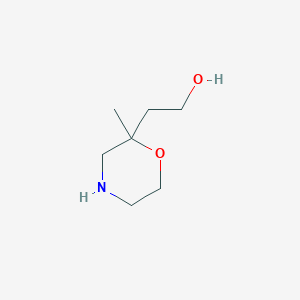
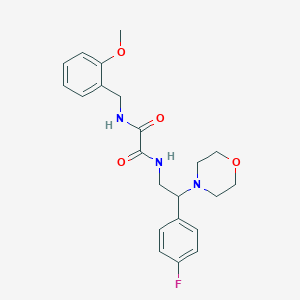
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475091.png)